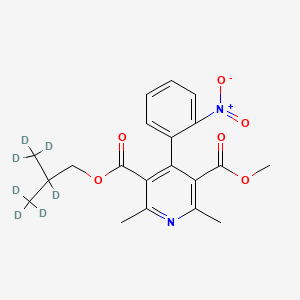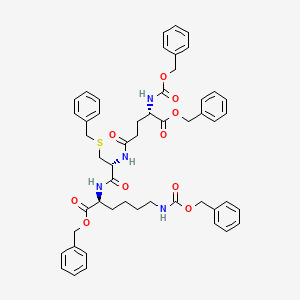
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(N-methyl-imidazol-2-YL)-ethane, commonly known as BIH, is a chemical compound that has been extensively researched in the field of biochemistry and medicinal chemistry. It is a bidentate ligand that forms stable complexes with various metal ions, including copper, nickel, and zinc. The compound has shown promising results in various scientific research applications, including catalysis, drug delivery, and imaging.
Mechanism of Action
The mechanism of action of BIH is based on its ability to form stable complexes with metal ions. This property allows BIH to act as a chelating agent for various metal ions, including copper, nickel, and zinc. Additionally, BIH has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BIH has been shown to have various biochemical and physiological effects, including antioxidant activity, metal chelation, and potential therapeutic effects in various diseases. However, further research is needed to fully understand the mechanisms underlying these effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using BIH in lab experiments is its ability to form stable complexes with various metal ions, which can be useful in catalysis and drug delivery applications. However, one limitation of BIH is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on BIH, including its potential therapeutic effects in various diseases, its use as a chelating agent for metal ions in imaging applications, and its potential use in catalysis and organic synthesis. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of BIH.
Synthesis Methods
BIH can be synthesized through the reaction of 2-methylimidazole with ethylenediamine in the presence of a catalyst. The resulting compound can be purified through various methods, including recrystallization and chromatography.
Scientific Research Applications
BIH has been widely used in scientific research, particularly in the field of biochemistry. It has shown potential as a catalyst for various chemical reactions, including the oxidation of alcohols and the synthesis of organic compounds. Additionally, BIH has been used as a chelating agent for metal ions in various biomedical applications, including drug delivery and imaging.
properties
IUPAC Name |
1-methyl-2-[2-(1-methylimidazol-2-yl)ethyl]imidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4/c1-13-7-5-11-9(13)3-4-10-12-6-8-14(10)2/h5-8H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTHRJKDBNPRQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1CCC2=NC=CN2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amino}but-2-enenitrile](/img/structure/B588896.png)

![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea-d5](/img/structure/B588899.png)